![molecular formula C8H6F2O3 B3030327 3,4-Difluoro-5-methoxybenzoic acid CAS No. 887584-98-7](/img/structure/B3030327.png)
3,4-Difluoro-5-methoxybenzoic acid
Overview
Description
3,4-Difluoro-5-methoxybenzoic acid is a chemical compound with the molecular formula C8H6F2O3 . It has a molecular weight of 188.13 . This compound is a solid at room temperature . It is a reactive compound that is produced as a Grignard reagent .
Synthesis Analysis
While specific synthesis methods for 3,4-Difluoro-5-methoxybenzoic acid were not found in the search results, it’s worth noting that similar compounds are often synthesized through various chemical reactions, including Fischer esterification .Molecular Structure Analysis
The InChI code for 3,4-Difluoro-5-methoxybenzoic acid is 1S/C8H6F2O3/c1-13-6-3-4 (8 (11)12)2-5 (9)7 (6)10/h2-3H,1H3, (H,11,12) . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
3,4-Difluoro-5-methoxybenzoic acid is a solid at room temperature . It has a molecular weight of 188.13 . The compound is sealed in dry conditions and stored at 2-8°C .Scientific Research Applications
- Precursor for Quinolone Derivatives : 3,4-Difluoro-5-methoxybenzoic acid serves as a building block in the synthesis of quinolone derivatives, which are important in medicinal chemistry. Quinolones exhibit antibacterial properties and are used in treating infections .
- Coordination Chemistry : This compound readily forms complexes with organotin (IV) ions. Such coordination complexes have applications in catalysis, materials science, and environmental chemistry .
- Functional Materials : Researchers explore the incorporation of 3,4-Difluoro-5-methoxybenzoic acid into polymers, liquid crystals, or other materials. Its unique fluorine substituents can impart desirable properties, such as enhanced solubility or stability .
- Chromatographic Studies : Scientists use this compound as a reference standard in high-performance liquid chromatography (HPLC) or gas chromatography (GC) analyses. Its distinctive properties aid in separation and identification of other compounds .
- Stabilizing Agent : Due to its stability and solubility characteristics, 3,4-Difluoro-5-methoxybenzoic acid may find use as a stabilizing agent in pharmaceutical formulations .
- Designing Novel Pesticides : Researchers investigate the potential of this compound as a starting point for developing new pesticides. Fluorinated compounds often exhibit improved bioactivity and selectivity .
Medicinal Chemistry and Drug Development
Organotin Complex Formation
Materials Science
Analytical Chemistry
Pharmaceutical Formulations
Agrochemicals and Pesticides
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that benzoic acid derivatives often interact with various enzymes and receptors in the body .
Mode of Action
It’s known that benzoic acid derivatives can act as enzyme inhibitors or receptor ligands, affecting the function of these targets .
Biochemical Pathways
Benzoic acid derivatives are often involved in various metabolic pathways, potentially affecting processes such as signal transduction, gene expression, and cellular metabolism .
Pharmacokinetics
They are metabolized primarily in the liver and excreted in the urine .
Result of Action
These effects can range from changes in cellular metabolism to alterations in signal transduction pathways .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3,4-Difluoro-5-methoxybenzoic acid. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interaction with its targets .
properties
IUPAC Name |
3,4-difluoro-5-methoxybenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2O3/c1-13-6-3-4(8(11)12)2-5(9)7(6)10/h2-3H,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABWUPGYAHCQXHK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C(=O)O)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00654224 | |
Record name | 3,4-Difluoro-5-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00654224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Difluoro-5-methoxybenzoic acid | |
CAS RN |
887584-98-7 | |
Record name | 3,4-Difluoro-5-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00654224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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